molecular formula C40H71NO9S B222271 Taurospongin A CAS No. 185138-92-5

Taurospongin A

Cat. No.: B222271
CAS No.: 185138-92-5
M. Wt: 742.1 g/mol
InChI Key: AZFATTXUNCCDPX-VNXOMAOHSA-N
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Description

Taurospongin A is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurospongin A involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as esterification, hydroxylation, and sulfonation. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Taurospongin A can undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The acetyloxy group can be reduced to a hydroxy group.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the acetyloxy group can produce a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of various functional groups on biological activity. Its structure allows for the investigation of interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its diverse reactivity makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Taurospongin A involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Taurospongin A: This compound is unique due to its specific combination of functional groups and stereochemistry.

    Other sulfonic acid derivatives: These compounds share the sulfonic acid group but may differ in their other functional groups and overall structure.

    Hydroxy and acetyloxy derivatives: These compounds contain similar functional groups but may have different core structures and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

185138-92-5

Molecular Formula

C40H71NO9S

Molecular Weight

742.1 g/mol

IUPAC Name

2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C40H71NO9S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-39(44)49-35(2)33-37(50-36(3)42)28-27-30-40(4,45)34-38(43)41-31-32-51(46,47)48/h21-22,35,37,45H,5-20,23-24,27-34H2,1-4H3,(H,41,43)(H,46,47,48)/b22-21+/t35-,37+,40-/m0/s1

InChI Key

AZFATTXUNCCDPX-VNXOMAOHSA-N

SMILES

CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C/CCC#CCC(=O)O[C@@H](C)C[C@@H](CCC[C@@](C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCC#CCC(=O)OC(C)CC(CCCC(C)(CC(=O)NCCS(=O)(=O)O)O)OC(=O)C

Synonyms

Taurospongin A

Origin of Product

United States

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